
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex is a redox-active, diamagnetic organometallic salt . It is used in proteomics research .
Molecular Structure Analysis
The molecular formula of Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex is C24H36N5NiS4 . The molecular weight is 581.52 .Physical And Chemical Properties Analysis
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex appears as a black powder to crystal . It has a melting point of 440 °C .Aplicaciones Científicas De Investigación
Electronic and Structural Properties
The preparation and study of nickel complexes with extended π-systems, such as the one involving thiophene-extended structures, reveal significant insights into their optical, electronic, and structural characteristics. These complexes exhibit planar geometry, electronic delocalization, and low-energy NIR absorption, highlighting their potential in electronic and photonic applications (Uzelac & Rasmussen, 2017).
Magnetic Properties and Phase Transitions
A particular ion-pair complex of nickel with bis(maleonitriledithiolato) ligands has been synthesized, showcasing unusual magnetic properties associated with dimerization within a nickel tetramer structure. This complex undergoes a discontinuity in magnetic susceptibility around 184 K, which is similar to spin crossover transitions observed in transition metal complexes, indicating potential applications in magnetic and spintronic devices (Ren et al., 2002).
Conductive and Magnetic Coordination Polymers
The synthesis and characterization of coordination polymers based on nickel complexes demonstrate their conductive and magnetic properties. These materials exhibit features like metallic conduction, metal-insulator transitions, and weak ferromagnetism at low temperatures, suggesting their use in electronic and magnetic applications (Fujiwara et al., 2007).
Crystal Structures and Magnetic Interactions
Studies on the crystal structures of nickel complexes reveal insights into their anion-cation arrangements and magnetic interactions. These complexes can exhibit strong antiferromagnetic interactions due to their unique crystal packing and dimerization, which are crucial for understanding the magnetic properties of molecular solids (Mochida et al., 2010).
Charge-Transfer Salts and Dielectric Transitions
Charge-transfer salts involving bis(maleonitriledithiolato)nickelate exhibit novel dielectric phase transitions and bistability, attributed to their mixed-stack crystal structures. These properties are significant for the development of materials with switchable electronic and dielectric properties (Chen et al., 2014).
Safety and Hazards
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause cancer and causes damage to organs through prolonged or repeated exposure .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex involves the reaction of nickel(II) chloride with maleonitriledithiol and tetrabutylammonium hydroxide in the presence of oxygen.", "Starting Materials": [ "Nickel(II) chloride", "Maleonitriledithiol", "Tetrabutylammonium hydroxide", "Oxygen" ], "Reaction": [ "Dissolve nickel(II) chloride in water to form a solution.", "Add maleonitriledithiol to the nickel(II) chloride solution and stir for 30 minutes.", "Add tetrabutylammonium hydroxide to the solution and stir for 1 hour.", "Introduce oxygen to the solution and stir for an additional 2 hours.", "Filter the resulting solution to obtain Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex as a solid." ] } | |
Número CAS |
55401-12-2 |
Nombre del producto |
Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex |
Fórmula molecular |
C24H36N5NiS4 |
Peso molecular |
581.5 g/mol |
Nombre IUPAC |
(Z)-1,2-dicyanoethene-1,2-dithiolate;nickel(3+);tetrabutylazanium |
InChI |
InChI=1S/C16H36N.2C4H2N2S2.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*5-1-3(7)4(8)2-6;/h5-16H2,1-4H3;2*7-8H;/q+1;;;+3/p-4/b;2*4-3-; |
Clave InChI |
JETKTJCVEPVWKF-QDMRRLORSA-J |
SMILES isomérico |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)/C(=C(/[S-])\C#N)/[S-].C(#N)/C(=C(/[S-])\C#N)/[S-].[Ni+3] |
SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3] |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.C(#N)C(=C(C#N)[S-])[S-].C(#N)C(=C(C#N)[S-])[S-].[Ni+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



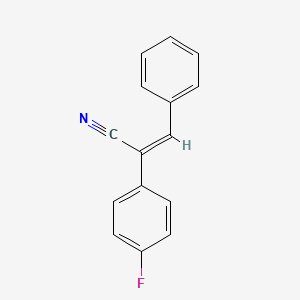
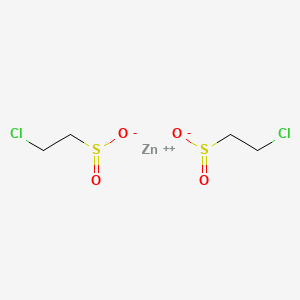
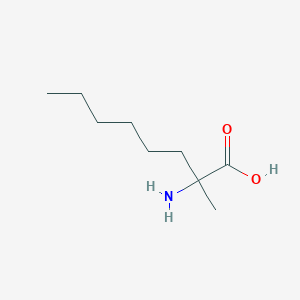
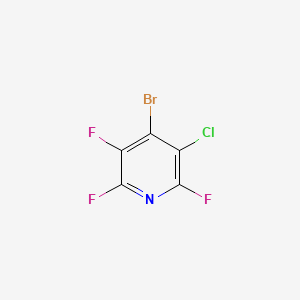
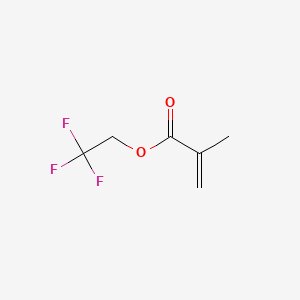
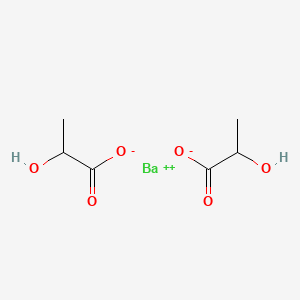



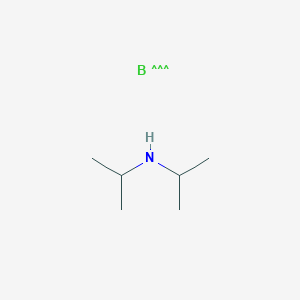
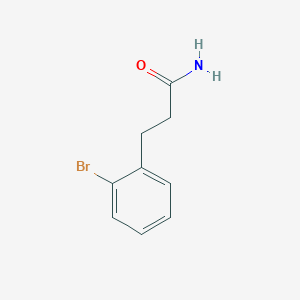
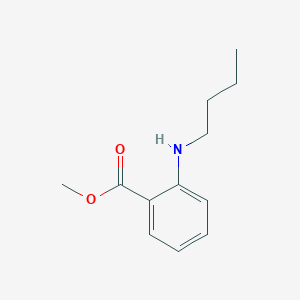
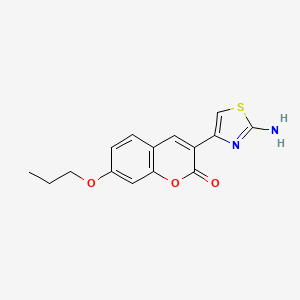
![2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B3426919.png)